molecular formula C7H9F2NO B2900470 1,1-Difluoro-5-azaspiro[2.5]octan-4-one CAS No. 2230803-17-3

1,1-Difluoro-5-azaspiro[2.5]octan-4-one

Cat. No.: B2900470
CAS No.: 2230803-17-3
M. Wt: 161.152
InChI Key: BMTDJDNJZHRYBM-UHFFFAOYSA-N
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Description

1,1-Difluoro-5-azaspiro[25]octan-4-one is a chemical compound with the molecular formula C7H9F2NO It is characterized by the presence of a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-5-azaspiro[2.5]octan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1,1-Difluoro-5-azaspiro[2.5]octan-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biomolecules, potentially affecting their function. The spirocyclic structure may also play a role in its biological activity by influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

1,1-Difluoro-5-azaspiro[2.5]octan-4-one can be compared with other similar compounds, such as:

    4-Azaspiro[2.5]octan-5-one: This compound lacks the fluorine atoms and may have different chemical and biological properties.

    1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: This compound has a similar structure but with a different substitution pattern, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of a spirocyclic structure and fluorine atoms, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.5]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO/c8-7(9)4-6(7)2-1-3-10-5(6)11/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTDJDNJZHRYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2(F)F)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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